Product packaging for Artemether and lumefantrine(Cat. No.:CAS No. 141204-94-6)

Artemether and lumefantrine

Cat. No.: B1667620
CAS No.: 141204-94-6
M. Wt: 3472 g/mol
InChI Key: VZQXHIJHMCHBNW-AGAWRZPESA-N
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Description

Historical Trajectory and Evolution in Antimalarial Research

The journey to the development of artemether-lumefantrine is rooted in the discovery of artemisinin (B1665778) and its derivatives. Chinese scientist Professor Youyou Tu and her team first isolated artemisinin in 1972 from the sweet wormwood plant, Artemisia annua, a herb used in traditional Chinese medicine for treating fevers. mmv.org This breakthrough provided a new class of antimalarial compounds at a time when resistance to established drugs like chloroquine (B1663885) was becoming a widespread problem. mmv.orgtandfonline.com

Further research in China led to the production of more stable and potent derivatives of artemisinin, including artemether (B1667619) in 1987. nih.govnih.gov Simultaneously, research efforts also led to the discovery of new synthetic antimalarial compounds, including lumefantrine (B1675429) (also known as benflumetol) in 1976. nih.govnih.gov Lumefantrine, an aryl-amino alcohol, showed significant activity against the blood stages of various Plasmodium species. nih.gov

The concept of combining an artemisinin derivative with a longer-acting partner drug emerged as a strategy to enhance efficacy and delay the development of resistance. nih.gov Artemether, with its rapid onset of action and short half-life, quickly reduces the parasite biomass, while lumefantrine, with its slower onset but longer duration of action, eliminates the remaining parasites. drugbank.comtg.org.audrugbank.com This synergistic partnership led to the development of the fixed-dose combination of artemether-lumefantrine. tg.org.au

The combination first came into medical use in 1992, having been developed in China. wikipedia.org In 1999, it became the first fixed-dose ACT to be approved by Swissmedic, and in 2001, it met the World Health Organization's (WHO) pre-qualification criteria for efficacy, safety, and quality. mmv.orgwikipedia.org This was a significant milestone, paving the way for its widespread adoption in malaria-endemic countries. The U.S. Food and Drug Administration (FDA) approved artemether-lumefantrine in 2009 for the treatment of uncomplicated malaria. wikipedia.orgoup.com

Subsequent research has focused on optimizing its use, including the development of a dispersible, cherry-flavored tablet for children, launched in 2009 to improve adherence and accurate dosing in this vulnerable population. mmv.orgwikipedia.org

Academic Significance in Artemisinin-Based Combination Therapies (ACTs)

Artemether-lumefantrine holds a prominent position in the academic and clinical research landscape of ACTs. Its development and deployment have been central to the global strategy for malaria control and have generated a wealth of research data.

The rationale for combining artemether and lumefantrine is a key area of academic interest. Artemether is a fast-acting derivative of artemisinin that rapidly clears parasites from the bloodstream. drugbank.comdroracle.ai Its mechanism of action is believed to involve the generation of free radicals that damage parasite proteins. lshtm.ac.uk Lumefantrine acts more slowly, inhibiting the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, and may also interfere with nucleic acid and protein synthesis. nih.govdrugbank.comlshtm.ac.uk This dual mechanism provides a powerful and sustained antimalarial effect. researchgate.net

The combination's efficacy has been extensively documented in numerous clinical trials across various malaria-endemic regions. nih.govspringermedizin.de Studies have consistently shown high cure rates, often exceeding 95%, even in areas with significant resistance to other antimalarial drugs. droracle.airesearchgate.netspringermedizin.de The table below summarizes key findings from selected clinical trials.

Trial Focus Comparator(s) Key Findings Citation
Multidrug-resistant P. falciparum in ThailandMefloquine-artesunate28-day cure rate of 95.5% for artemether-lumefantrine. nih.govscispace.com
Uncomplicated P. falciparum in Ghanaian childrenArtesunate (B1665782) plus amodiaquine (B18356)Similar adequate clinical and parasitological responses between the two treatments. springermedizin.de
Uncomplicated P. falciparum in various global populationsMultiple comparatorsConsistently high 28-day PCR-corrected cure rates of >95%. springermedizin.de

Research has also explored the pharmacokinetic properties of the combination, noting that the absorption of lumefantrine is enhanced when taken with fatty food. tg.org.aunih.gov This has important implications for its clinical use and has been a subject of academic investigation.

Furthermore, the use of artemether-lumefantrine has been instrumental in research on antimalarial drug resistance. The combination is thought to delay the emergence of resistance because the probability of a parasite being resistant to both drugs simultaneously is low. lshtm.ac.uk However, concerns about the potential for resistance to artemisinins have led to ongoing surveillance and research into the molecular mechanisms of resistance. tandfonline.com

The academic significance of artemether-lumefantrine also extends to its use in specific patient populations. For instance, extensive research has been conducted on its use in children, leading to the development of pediatric-friendly formulations. nih.govasm.org More recently, a review of evidence demonstrating its safety in early pregnancy led the WHO to endorse its use during all trimesters of pregnancy for uncomplicated malaria. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C196H218Cl18N6O11 B1667620 Artemether and lumefantrine CAS No. 141204-94-6

Properties

CAS No.

141204-94-6

Molecular Formula

C196H218Cl18N6O11

Molecular Weight

3472 g/mol

IUPAC Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

InChI

InChI=1S/6C30H32Cl3NO.C16H26O5/c6*1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h6*7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b6*25-15-;/t;;;;;;9-,10-,11+,12+,13+,14-,15?,16-/m......1/s1

InChI Key

VZQXHIJHMCHBNW-AGAWRZPESA-N

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Isomeric SMILES

CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.C[C@H]1[C@H]2[C@]34OOC(O[C@H]3O[C@@H]([C@@H]([C@@H]4CC1)C)OC)(CC2)C

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

artemether - benflumetol
Artemether Benflumetol
Artemether Benflumetol Combination
Artemether Lumefantrine
Artemether Lumefantrine Combination
artemether, benflumetol drug combination
Artemether, Lumefantrine Drug Combination
artemether-benflumetol combination
artemether-lumefantrine combination
Benflumetol, Artemether
CGP 56697
CGP-56697
CGP56697
Co Artemether
co-artemether
Coartem
Lumefantrine, Artemethe

Origin of Product

United States

Molecular Mechanisms of Antimalarial Action and Synergy

Artemether (B1667619) and Dihydroartemisinin (B1670584): Intrinsic Mechanisms

Artemether is a semi-synthetic derivative of artemisinin (B1665778), and its potent antimalarial activity is primarily attributed to its active metabolite, dihydroartemisinin (DHA). drugbank.comnih.gov The core of their mechanism lies in the endoperoxide bridge within their chemical structure, which is essential for their parasiticidal effect. researchgate.net

Heme Interaction and Free Radical Generation Pathways

The most widely accepted mechanism of action for artemisinins involves their interaction with heme, a byproduct of the parasite's digestion of host hemoglobin in its acidic food vacuole. drugbank.comnih.gov This process is initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by the ferrous iron [Fe(II)] present in heme. nih.govnih.gov

This activation reaction generates a cascade of highly reactive and cytotoxic free radicals, including oxygen-centered and subsequent carbon-centered radicals. drugbank.comresearchgate.netlshtm.ac.ukacs.org These radicals then exert their parasiticidal effect through the alkylation of multiple parasite targets, including proteins and heme itself. researchgate.netnih.govasm.org The alkylation of heme can disrupt the parasite's crucial detoxification process, where toxic free heme is polymerized into inert, crystalline hemozoin. nih.govasm.org The formation of heme-artemisinin adducts inhibits this polymerization, leading to an accumulation of toxic heme that damages parasite structures. nih.govnih.gov

Proposed Interference with Nucleic Acid and Protein Synthesis

A consequence of the widespread oxidative damage induced by artemisinin-generated free radicals is the disruption of vital cellular processes. Several studies suggest that artemether and its active metabolite, dihydroartemisinin, inhibit nucleic acid and protein synthesis within the malaria parasite. drugbank.com This interference is likely a downstream effect of the primary oxidative assault rather than a direct inhibition of the synthetic machinery itself. The alkylation of enzymes and other proteins essential for these pathways contributes to the cessation of parasite growth and replication.

Lumefantrine (B1675429): Mechanistic Insights

Lumefantrine is a synthetic antimalarial compound that acts more slowly than artemether but has a significantly longer half-life, making it an ideal partner drug to clear residual parasites. droracle.aidrugbank.com Its mechanism is distinct from that of artemisinins and centers on the parasite's heme detoxification pathway.

Hemin Binding and Hemozoin Formation Inhibition

During its growth within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. patsnap.comnih.gov To protect itself, the parasite polymerizes this heme into a non-toxic, insoluble crystal called hemozoin. patsnap.comnih.govacs.org Lumefantrine's primary mechanism of action is the disruption of this detoxification process. patsnap.comdrugbank.com

It is believed that lumefantrine binds to hemin (the oxidized form of heme) and inhibits its polymerization into hemozoin. patsnap.comlshtm.ac.ukdrugbank.com This leads to an accumulation of toxic heme within the parasite, which causes oxidative damage to cellular membranes and other critical components, ultimately resulting in parasite death. patsnap.com Studies have demonstrated that lumefantrine, along with other quinoline-type antimalarials, effectively inhibits hemozoin formation in the parasite cell. nih.govacs.org

Potential Disruptions in Nucleic Acid and Protein Synthesis

Table 1: Summary of Molecular Mechanisms

Compound Primary Target/Mechanism Key Molecular Events Resulting Effect on Parasite
Artemether / Dihydroartemisinin Heme Activation by heme iron; generation of oxygen and carbon-centered free radicals. Widespread alkylation of parasite proteins and heme; oxidative stress.
P. falciparum ATPase 6 (PfATP6) Putative inhibition of the calcium pump. Disruption of intracellular calcium homeostasis.
Nucleic Acid & Protein Synthesis Secondary effect of oxidative damage. Inhibition of parasite growth and replication.
Lumefantrine Heme Detoxification Pathway Binds to hemin, preventing its polymerization into hemozoin. Accumulation of toxic free heme; oxidative membrane damage.

Table 2: Chemical Compounds Mentioned

Compound Name
Artemether
Lumefantrine
Dihydroartemisinin (DHA)
Heme
Hemin
Hemozoin

Synergistic Antiplasmodial Action: Theoretical Frameworks

The potent efficacy of the artemether-lumefantrine combination stems from a synergistic interaction that targets the malaria parasite, Plasmodium falciparum, through distinct yet complementary mechanisms. droracle.ai This synergy is not merely additive but represents a cooperative action where the combined effect of the two drugs is greater than the sum of their individual effects. patsnap.com The theoretical frameworks explaining this synergy are primarily based on their complementary pharmacokinetic profiles and distinct pharmacodynamic actions.

The pharmacodynamic synergy is rooted in their different molecular targets within the parasite. Artemether's primary mechanism is initiated by its interaction with intra-parasitic heme. drugbank.compatsnap.com The cleavage of its endoperoxide bridge, activated by heme iron, generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals. patsnap.comlshtm.ac.uk These highly reactive molecules cause widespread, lethal damage to parasite components by alkylating and denaturing crucial proteins and lipids. taylorandfrancis.com Some evidence also suggests artemether inhibits the parasite-specific calcium ATPase, PfATP6, disrupting calcium homeostasis and contributing to parasite death. droracle.aiwikipedia.org

Lumefantrine acts at a different point in the same pathway. During hemoglobin digestion in the parasite's food vacuole, toxic free heme is released. patsnap.com The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (β-hematin). patsnap.com Lumefantrine is thought to interfere with this detoxification process by binding to heme and preventing its polymerization into hemozoin. drugbank.comlshtm.ac.ukpediatriconcall.com The resulting accumulation of toxic, soluble heme leads to oxidative damage to membranes and other critical structures, ultimately killing the parasite. patsnap.com It is also suggested that lumefantrine inhibits the parasite's nucleic acid and protein synthesis. drugbank.compediatriconcall.com

A key theoretical model for their synergy proposes that lumefantrine's action may potentiate artemether's activity. By inhibiting hemozoin formation, lumefantrine could increase the pool of free heme available within the parasite's food vacuole. nih.gov Since heme is the essential activator of artemether, this increased availability could enhance the generation of cytotoxic free radicals, thus amplifying artemether's parasiticidal effect. nih.gov

In vitro studies have consistently demonstrated this synergistic relationship. Isobologram analysis, a standard method for assessing drug interactions, confirmed a synergistic effect between artemether and lumefantrine, particularly during the early ring stage of the parasite's lifecycle. nih.gov Further studies have quantified this synergy against both drug-sensitive and drug-resistant strains of P. falciparum, showing that the combination is significantly more potent than either drug alone. ajtmh.orgnih.gov

In Vitro Sensitivity of P. falciparum Strains to this compound
Parasite StrainArtemether AloneLumefantrine Alone
IC50 (nmol/L)IC90 (nmol/L)IC50 (nmol/L)IC90 (nmol/L)
T-996 (Multidrug-resistant)Data not specified34.45Data not specified293.03
LS-21 (Chloroquine-resistant)Data not specified7.11Data not specified95.61

Data from studies demonstrating substantial synergism at the 90% and 99% inhibitory concentration (IC90 and IC99) levels when the two compounds are combined. ajtmh.orgnih.gov

This multi-faceted approach—combining a rapid-acting agent to reduce the parasite load with a long-acting partner to eliminate the remainder—is a cornerstone of modern antimalarial therapy. The distinct mechanisms of action not only create a potent synergistic effect but are also thought to reduce the likelihood of the development of drug resistance. patsnap.com

Preclinical Pharmacological Research of Artemether and Lumefantrine

Preclinical Pharmacokinetics

Absorption and Distribution Studies

Preclinical investigations have revealed distinct absorption and distribution profiles for artemether (B1667619) and lumefantrine (B1675429). Artemether is characterized by its rapid absorption, with peak plasma concentrations generally reached approximately two hours after oral administration. fda.govresearchgate.net Conversely, lumefantrine, a highly lipophilic compound, exhibits slower absorption, with peak plasma concentrations occurring around 6-8 hours post-dose. fda.govwho.int

A significant factor influencing the absorption of both compounds is the presence of food. Preclinical and clinical studies have consistently demonstrated that co-administration with fatty food enhances the bioavailability of both artemether and lumefantrine. For artemether, bioavailability can be increased by more than two-fold, while for lumefantrine, the increase is even more pronounced, with a reported 16-fold increase in bioavailability when taken with a high-fat meal compared to fasted conditions. fda.govuva.nl

Regarding distribution, both this compound are highly bound to human serum proteins in vitro, at rates of 95.4% and 99.7%, respectively. fda.gov The active metabolite of artemether, dihydroartemisinin (B1670584), also shows protein binding, ranging from 47% to 76%. fda.gov In rats, lumefantrine has been shown to have a volume of distribution greater than the total blood volume, indicating extensive distribution into extravascular tissues. nih.gov

ParameterArtemetherLumefantrine
Time to Peak Plasma Concentration (Tmax)~2 hours~6-8 hours
Effect of High-Fat Meal on Bioavailability>2-fold increase16-fold increase
Protein Binding (in vitro)95.4%99.7%

Biotransformation Pathways and Metabolite Formation

The metabolism of this compound is a complex process primarily occurring in the liver and involving several enzyme systems.

Artemether undergoes rapid and extensive first-pass metabolism. fda.govwho.int The principal pathway is demethylation to its biologically active metabolite, dihydroartemisinin (DHA). fda.govnih.gov This conversion is predominantly mediated by the cytochrome P450 enzyme CYP3A4/5. fda.govresearchgate.net Other CYP enzymes, including CYP2B6, CYP2C9, and CYP2C19, also contribute to a lesser extent, with a minor role potentially played by CYP2A6. researchgate.netnih.gov Repeated administration of artemether can lead to auto-induction of its metabolism, resulting in decreased plasma concentrations of the parent drug and increased concentrations of DHA. fda.govnih.gov

Lumefantrine is also metabolized in the liver, primarily by CYP3A4, which leads to the formation of its main metabolite, desbutyl-lumefantrine. fda.govnih.gov To a lesser degree, CYP2B6, CYP2C9, and CYP2C19 are also involved in the metabolism of lumefantrine. researchgate.netresearchgate.net

Following its formation, dihydroartemisinin is further metabolized into inactive glucuronide conjugates through Phase II reactions. nih.gov The key enzymes responsible for this glucuronidation are Uridine Diphosphate-Glucuronosyltransferase (UGT) 1A9 and UGT2B7. researchgate.netnih.gov UGT1A1 also plays a role in the conversion of DHA to its inactive metabolites. nih.gov

CompoundPrimary Metabolizing Enzymes (Phase I)Primary Metabolizing Enzymes (Phase II)
ArtemetherCYP3A4/5, CYP2B6, CYP2C9, CYP2C19, CYP2A6N/A (Metabolite DHA undergoes Phase II)
Dihydroartemisinin (DHA)N/AUGT1A9, UGT2B7, UGT1A1
LumefantrineCYP3A4, CYP2B6, CYP2C9, CYP2C19N/A

The main metabolite of lumefantrine is desbutyl-lumefantrine. nih.gov While desbutyl-lumefantrine does exhibit antimalarial activity in vitro, its systemic exposure is substantially lower than that of the parent compound, lumefantrine. fda.govnih.gov Consequently, lumefantrine itself is considered responsible for the majority of its clinical antimalarial activity. nih.gov

Elimination Characteristics and Half-life Dynamics in Preclinical Models

Artemether and its active metabolite, dihydroartemisinin, are characterized by rapid elimination from the plasma. Both compounds have a short elimination half-life of approximately 1 to 2 hours. uva.nlnih.gov This rapid clearance necessitates its combination with a longer-acting partner drug.

In contrast, lumefantrine is eliminated much more slowly. In healthy volunteers, its terminal elimination half-life is estimated to be 2 to 3 days, and this can extend to 4 to 6 days in patients with malaria. who.intwho.int This long half-life ensures that therapeutic concentrations of the drug are maintained in the blood to eliminate any remaining parasites after the artemether component has been cleared. nih.gov

CompoundElimination Half-life
Artemether~1-2 hours
Dihydroartemisinin (DHA)~1-2 hours
Lumefantrine2-6 days

Pharmacogenetic Influences on Preclinical Disposition

The preclinical disposition of this compound is significantly influenced by the activity of cytochrome P450 (CYP) enzymes. While direct preclinical research focusing specifically on pharmacogenetic variations in animal models is limited, the metabolic pathways identified provide a foundation for understanding potential genetic influences.

Artemether is rapidly metabolized, primarily by the CYP3A4 isoenzyme, into its more active metabolite, dihydroartemisinin (DHA) researchgate.net. Lumefantrine is also predominantly metabolized by CYP3A4 researchgate.net. In preclinical animal models, such as rats, lumefantrine has been shown to have pharmacokinetics similar to humans, characterized by low clearance and a long terminal elimination half-life nih.govresearchgate.net.

Although specific studies on how polymorphisms in rat or mouse CYP genes affect the disposition of this combination are not extensively detailed in publicly available literature, it is understood that variations in these enzyme systems could lead to inter-strain differences in drug exposure. The metabolism of artemisinin (B1665778) derivatives can also involve CYP2B6 and is subject to induction or inhibition, which complicates predicting the net in vivo effect nih.gov. Research in humanized mouse models, which incorporate human liver cells and metabolic systems, offers a potential avenue for studying these human-specific pharmacogenetic influences in a preclinical setting.

Preclinical Pharmacodynamics and In Vitro Activity

The in vitro activity of this compound has been evaluated against numerous clinical isolates and laboratory strains of Plasmodium falciparum. These studies are crucial for monitoring drug susceptibility and understanding potential resistance patterns. The half-maximal inhibitory concentration (IC50), which measures the drug concentration that inhibits 50% of parasite growth, is a key metric.

Studies on clinical isolates from various regions have demonstrated potent activity for both compounds. For instance, a study on isolates from Ghana reported the following geometric mean IC50 values frontiersin.org:

DrugGeometric Mean IC50 (nM)
Artemether2.1
Lumefantrine2.7
Dihydroartemisinin1.0

Data sourced from a 2022 study on P. falciparum clinical isolates from Ghana. frontiersin.org

Similarly, research on isolates from Kenya showed median IC50 values of 2 nM for dihydroartemisinin and 50 nM for lumefantrine nih.gov. It was noted that some Kenyan isolates had lumefantrine IC50 values greater than 200 nM nih.gov. Another study in Uganda reported median IC50 values of 2.3 nM for dihydroartemisinin and 14.6 nM for lumefantrine in the northern part of the country, indicating regional variations in susceptibility nih.gov.

This compound possess distinct pharmacodynamic profiles. Artemether, and its active metabolite dihydroartemisinin, are sesquiterpene lactones with an endoperoxide bridge essential for their antimalarial activity fda.gov. They act rapidly, causing a swift reduction in the parasite biomass uva.nltropmedres.ac. Dihydroartemisinin is generally considered more potent in vitro than its parent compound, artemether uva.nl.

In contrast, lumefantrine is a slower-acting drug that works over a longer period to eliminate the remaining parasites, thereby minimizing the risk of recrudescence nih.gov. Its mechanism is thought to involve the inhibition of β-hematin formation fda.gov.

The comparative potencies, represented by IC50 values, highlight these differences. While both are effective, artemisinin derivatives typically show lower IC50 values, indicating higher potency. For example, against chloroquine-resistant isolates from Africa, the mean IC50 for artemether was found to be 3.71 nM nih.gov. In comparison, studies have shown lumefantrine IC50s to be higher, with values often in the range of 14 to 50 nM depending on the isolates nih.govnih.gov. The combination of the two agents is significantly more active than either drug used alone fda.gov.

CompoundTypical In Vitro IC50 Range (nM) against P. falciparum
Artemether1.6 - 3.7
Dihydroartemisinin (DHA)1.0 - 2.3
Lumefantrine1.4 - 50.0

Compiled from multiple studies on clinical isolates. frontiersin.orgnih.govnih.govnih.govresearchgate.net

Preclinical efficacy of the artemether-lumefantrine combination is frequently evaluated in rodent models infected with malaria parasites, most commonly Plasmodium berghei. These in vivo studies are essential for confirming the therapeutic potential observed in in vitro assays.

In a standard curative test in mice infected with a chloroquine-sensitive P. berghei strain, artemether-lumefantrine demonstrated a high degree of parasite inhibition. One study recorded a parasitemia inhibition of 94.5% easpublisher.com. In a suppressive test, where treatment is administered shortly after parasite inoculation, the combination achieved a 96.1% inhibition of parasitemia easpublisher.com. These treatments also significantly extended the mean survival time of the infected mice compared to untreated controls easpublisher.com.

Another study comparing different artemisinin-based combination therapies in P. berghei-infected mice found that artemether-lumefantrine was effective, though it showed a lower comparative efficacy and a higher rate of recrudescence by day 60 compared to other combinations like artesunate-amodiaquine scirp.org. Treatment with artemether-lumefantrine alone resulted in a 93.10% parasite clearance in one model, which was increased to 100% when combined with a plant extract, demonstrating its potent parasiticidal activity ajobls.org.

These rodent models confirm that the rapid action of artemether combined with the slower, sustained activity of lumefantrine provides an effective cure, clearing the initial infection and preventing a resurgence of parasites fda.gov.

Molecular Basis of Plasmodium Parasite Resistance and Tolerance to Artemether Lumefantrine

Genetic Markers Associated with Artemisinin (B1665778) Resistance

Artemisinin resistance clinically manifests as delayed parasite clearance, a phenomenon linked to specific mutations in the P. falciparum Kelch 13 (pfk13) gene. These mutations are considered the primary molecular markers for surveillance of artemisinin resistance.

Plasmodium falciparum Kelch 13 (pfk13) Propeller Domain Mutations (e.g., C580Y)

Mutations within the propeller domain of the PfK13 protein are the principal determinants of artemisinin resistance. nih.gov While over 200 non-synonymous mutations have been identified in the pfk13 gene, only a subset is validated as markers of partial artemisinin resistance. nih.govcdu.edu.au The most prevalent and well-characterized of these is the C580Y mutation, which has been a major driver of resistance in Southeast Asia. researchgate.netajtmh.org

The C580Y mutation, along with others such as Y493H, R539T, and I543T, has been confirmed to confer resistance. ajtmh.orgoup.com Structurally, the C580 residue is located in the central channel of the Kelch propeller domain, and the C580Y mutation is thought to create sterically unfavorable contacts, potentially altering the protein's function. oup.com Functionally, PfK13 mutations, including C580Y, have been shown to reduce hemoglobin ingestion by the parasite. nih.govnih.gov This leads to decreased heme and iron availability, which are required for the activation of artemisinin, thereby conferring resistance. nih.govnih.gov

Other significant mutations that have emerged, particularly in Africa, include R561H in Rwanda and C469Y and A675V in Uganda. nih.govresearchgate.netepa.gov The World Health Organization (WHO) maintains a list of validated and candidate mutations associated with artemisinin partial resistance, which are primarily located in the BTB/POZ and propeller domains of the PfK13 protein. nih.gov

Table 1: Validated and Associated pfk13 Propeller Domain Mutations and their Geographic Predominance

MutationStatusPredominant Region(s)
C580YValidatedSoutheast Asia researchgate.netajtmh.org
R539TValidatedSoutheast Asia ajtmh.org
Y493HValidatedSoutheast Asia ajtmh.org
I543TValidatedSoutheast Asia ajtmh.org
R561HValidatedRwanda, Southeast Asia nih.govresearchgate.net
F446IAssociatedMyanmar nih.gov
C469YValidatedUganda epa.gov
A675VValidatedUganda epa.gov

Relationship between pfk13 Mutations and Parasite Clearance Kinetics In Vitro

The gold standard for assessing artemisinin resistance in vitro is the Ring-stage Survival Assay (RSA), which measures the survival of early ring-stage parasites after exposure to a high concentration of dihydroartemisinin (B1670584) (the active metabolite of artemisinins). A survival rate of >1% is a key indicator of resistance. cdu.edu.auepa.gov

Clinically, artemisinin resistance is defined by a delayed parasite clearance, characterized by a parasite clearance half-life of greater than 5.5 hours. nih.govcdu.edu.au There is a strong correlation between the presence of validated pfk13 mutations and these in vitro and in vivo phenotypes.

Studies using CRISPR/Cas9 gene editing have definitively shown that introducing validated mutations like C580Y, R561H, and M579I into susceptible parasite strains confers elevated in vitro artemisinin resistance, with RSA survival rates increasing significantly. nih.gov For instance, editing the C580Y mutation into an African parasite strain (UG815) resulted in mean survival levels of approximately 12%. nih.gov Similarly, the G533S mutation, which has become more prevalent in the Greater Mekong Subregion, has been shown to confer ring-stage survival rates of 12%–23% across multiple genetic backgrounds with minimal fitness cost. cdu.edu.au

The WHO classifies a pfk13 mutation as a "validated marker" if it is statistically associated with a parasite clearance half-life >5 hours or if it demonstrates a survival rate of >1% in the RSA in at least five individual isolates. epa.gov This direct link between specific genetic markers and quantifiable measures of parasite viability under drug pressure underscores the utility of pfk13 genotyping in global resistance surveillance efforts.

Genetic Markers Associated with Lumefantrine (B1675429) Resistance and Tolerance

While artemisinin clears the initial parasite biomass, the partner drug, lumefantrine, is responsible for eliminating the remaining parasites. Tolerance or resistance to lumefantrine can lead to treatment failure. This reduced susceptibility is primarily associated with polymorphisms and copy number variations in two key transporter genes: Plasmodium falciparum chloroquine (B1663885) resistance transporter (pfcrt) and P. falciparum multidrug resistance 1 (pfmdr1).

Plasmodium falciparum Chloroquine Resistance Transporter (pfcrt) Gene Polymorphisms (e.g., K76)

The pfcrt gene, located on the parasite's digestive vacuole membrane, is the primary determinant of chloroquine resistance, with the K76T mutation being the critical polymorphism. nih.govnih.gov Interestingly, the selection pressure of artemether-lumefantrine (AL) has an inverse effect on this locus. The wild-type allele, K76, which confers chloroquine susceptibility, is associated with decreased susceptibility to lumefantrine. nih.govnih.gov

Conversely, parasites carrying the mutant 76T allele, which are resistant to chloroquine, show increased susceptibility to lumefantrine. nih.gov In vitro studies using genetically modified parasite lines have demonstrated that the K76T mutation is a major contributor to this enhanced lumefantrine sensitivity, with isogenic lines expressing the 76T allele showing a significant decrease in lumefantrine IC50 values. nih.gov Consequently, in regions where AL is the first-line treatment, there has been a documented selection of the wild-type pfcrt K76 allele in parasite populations following treatment. nih.govnih.gov

Plasmodium falciparum Multidrug Resistance 1 (pfmdr1) Gene Polymorphisms (e.g., N86, 184F, D1246)

The pfmdr1 gene encodes a P-glycoprotein homolog transporter (Pgh-1) located on the digestive vacuole membrane, which influences parasite susceptibility to numerous antimalarials. nih.gov Single nucleotide polymorphisms (SNPs) at codons N86Y, Y184F, and D1246Y are particularly important in modulating the response to lumefantrine.

Selection for the wild-type N86 allele is strongly associated with reduced lumefantrine susceptibility. nih.govresearchgate.net Numerous clinical studies have shown that treatment with AL selects for parasites carrying the N86 allele in cases of recurrent infection. nih.govnih.gov The N86 allele, often in combination with 184F and D1246 (the NFD haplotype), has been linked to a higher risk of recrudescence after AL therapy. nih.govnih.gov In vitro studies have confirmed that the N86 allele is associated with higher IC50 values for lumefantrine. nih.gov This selection is so pronounced that the prevalence of the N86 allele can increase significantly in a population long after the drug's half-life, indicating a sustained selective pressure. nih.gov

Table 2: Key pfmdr1 Haplotypes and their Association with Lumefantrine Susceptibility

Haplotype (Codons 86, 184, 1246)Associated Partner DrugEffect on Lumefantrine Susceptibility
N FD Artemether-LumefantrineDecreased nih.govnih.gov
Y YD Amodiaquine-containing ACTsIncreased nih.govnih.gov
NF DArtemether-LumefantrineDecreased (Selection for 184F) researchgate.netnih.gov

pfmdr1 Gene Copy Number Variations and Decreased Susceptibility

Beyond single point mutations, an increase in the copy number of the pfmdr1 gene is a significant mechanism of lumefantrine resistance. nih.gov Increased pfmdr1 copy number leads to higher expression of the PfMDR1 protein, which is thought to enhance the transport of lumefantrine away from its site of action. nih.govepa.gov

Clinical studies, particularly in Southeast Asia, first established a strong link between increased pfmdr1 copy number and treatment failures with mefloquine, a drug structurally related to lumefantrine. nih.gov Subsequent research confirmed this association for lumefantrine. nih.govnih.gov Genetic knockdown experiments, where one of two pfmdr1 copies was disrupted in a laboratory strain, resulted in a 4- to 5-fold decrease in the lumefantrine IC50 value, directly demonstrating the role of gene amplification in resistance. nih.gov

In Africa, while initially considered rare, increased pfmdr1 copy number is now recognized as an emerging marker for decreased AL efficacy. oup.comoup.com Studies have shown a significant post-treatment selection for parasites with multiple pfmdr1 copies and that patients carrying infections with an increased copy number at baseline have a higher risk of treatment failure. oup.comoup.com Therefore, monitoring both pfmdr1 SNPs and copy number is crucial for tracking the evolution of lumefantrine resistance.

Other Putative Genetic Determinants of Lumefantrine Response

While the roles of P. falciparum multidrug resistance protein 1 (pfmdr1) and P. falciparum chloroquine resistance transporter (pfcrt) in modulating lumefantrine susceptibility are well-established, other genetic factors are also implicated in the parasite's response to this drug. Genome-wide association studies (GWAS) and in vitro selection experiments have identified several other putative genetic determinants.

One such study identified a gene region, PF10_0355, where an increase in gene copy number is associated with resistance to lumefantrine, as well as to halofantrine and mefloquine. broadinstitute.org This suggests that overexpression of the protein encoded by this gene may contribute to reduced drug efficacy.

Furthermore, in vitro studies subjecting a multidrug-resistant P. falciparum strain to continuous lumefantrine pressure led to the identification of 184 differentially expressed genes in the tolerant parasite line. researchgate.net Among these were 18 known and putative transporters, including the multidrug resistance-associated protein and the V-type H+ pumping pyrophosphatase 2 (pfvp2), alongside genes involved in fatty acid metabolism. researchgate.net This highlights the complex and multifactorial nature of lumefantrine tolerance, potentially involving altered drug transport and metabolic pathways.

Another GWAS conducted on P. falciparum isolates from the China-Myanmar border, a region with a long history of artemisinin use, identified a locus on chromosome 10 containing the autophagy-related protein 18 (ATG18) to be associated with decreased sensitivities to dihydroartemisinin, artemether (B1667619), and the ACT partner drug piperaquine. Given that ATG18 is a phosphatidylinositol-3-phosphate binding protein essential for autophagy, this finding suggests a potential link between artemisinin resistance and the autophagic pathway, which could have implications for the artemether component of the combination therapy.

Additional research has pointed to the potential involvement of other transporter genes. For instance, novel polymorphisms in P. falciparum ABC transporter genes have been associated with resistance to major ACT antimalarial drugs, suggesting they are candidate markers for multidrug resistance.

The following table summarizes some of the putative genetic determinants of lumefantrine response beyond pfmdr1 and pfcrt.

Gene/LocusProposed Role in Lumefantrine ResponseStudy Type
PF10_0355Increased copy number associated with resistance. broadinstitute.orgGWAS broadinstitute.org
Multidrug Resistance-Associated ProteinDifferentially expressed under lumefantrine pressure. researchgate.netIn vitro selection researchgate.net
V-type H+ pumping pyrophosphatase 2 (pfvp2)Differentially expressed under lumefantrine pressure. researchgate.netIn vitro selection researchgate.net
Autophagy-related protein 18 (ATG18)Locus associated with decreased artemether sensitivity.GWAS

Mechanistic Insights into Drug Resistance Development

The development of resistance to artemether-lumefantrine is a complex process driven by the selective pressure exerted by the drug, leading to the enrichment of parasites carrying specific genetic markers that confer a survival advantage. The interplay between these markers and the roles of key transporter proteins are central to understanding the mechanisms of resistance.

The administration of artemether-lumefantrine imposes a strong selective pressure on the parasite population. Due to the differing pharmacokinetic properties of the two compounds—artemether being rapidly eliminated while lumefantrine has a much longer half-life—parasites are exposed to sub-therapeutic concentrations of lumefantrine for an extended period. This "lumefantrine tail" is believed to be the primary driver of selection for resistance.

Studies in various malaria-endemic regions have consistently shown that treatment with artemether-lumefantrine selects for parasites carrying specific alleles of the pfmdr1 and pfcrt genes. Specifically, an increase in the prevalence of the pfmdr1 N86, 184F, and D1246 alleles, as well as the pfcrt K76 allele, is observed in recurrent infections following treatment. nih.gov This selection is drug-specific, as treatment with other antimalarials like sulfadoxine-pyrimethamine does not select for these same alleles.

The intensity of malaria transmission can also influence the selective pressure. In high-transmission areas, where individuals are frequently reinfected, the proportion of patients selecting for resistant parasites increases. This is because a larger proportion of the circulating parasite population is exposed to the residual lumefantrine from previous treatments.

The transporter proteins PfMDR1 and PfCRT, located on the membrane of the parasite's digestive vacuole, play a crucial role in modulating susceptibility to a wide range of antimalarials, including lumefantrine.

P. falciparum multidrug resistance protein 1 (PfMDR1): Polymorphisms and variations in the copy number of the pfmdr1 gene are significantly associated with the in vitro and in vivo response to lumefantrine. The wild-type allele at codon 86 (N86) is associated with decreased in vitro sensitivity to lumefantrine. Clinical studies have shown that patients infected with parasites carrying the pfmdr1 N86 allele are more likely to experience treatment failure with artemether-lumefantrine. Furthermore, an increased copy number of the pfmdr1 gene is a well-documented factor in decreased parasite susceptibility to lumefantrine.

P. falciparum chloroquine resistance transporter (PfCRT): The role of PfCRT in lumefantrine sensitivity is more complex and appears to be linked to its role in chloroquine resistance. The K76T mutation in the pfcrt gene is the primary determinant of chloroquine resistance. Interestingly, this mutation has been shown to increase the parasite's susceptibility to lumefantrine. Conversely, the wild-type K76 allele, which is selected for by artemether-lumefantrine treatment, is associated with tolerance to lumefantrine. cdu.edu.au This phenomenon, where resistance to one drug confers sensitivity to another, is known as collateral sensitivity and has important implications for the choice of antimalarial therapies in regions with high levels of chloroquine resistance.

The following table summarizes the role of key transporter proteins in modulating lumefantrine sensitivity.

Transporter ProteinGenetic VariationEffect on Lumefantrine Sensitivity
PfMDR1N86 alleleDecreased sensitivity
PfMDR1Increased copy numberDecreased sensitivity
PfCRTK76T mutationIncreased sensitivity
PfCRTK76 alleleDecreased sensitivity (tolerance) cdu.edu.au

The genetic basis of artemether-lumefantrine resistance is not determined by single mutations alone but rather by the interplay of multiple genetic markers, often inherited together as haplotypes. The selective pressure of artemether-lumefantrine favors specific combinations of pfmdr1 and pfcrt alleles.

Following artemether-lumefantrine treatment, there is a significant increase in the prevalence of the pfmdr1 NFD haplotype (N86, 184F, D1246) and the NYD haplotype (N86, Y184, D1246). malariaworld.org This is often accompanied by a decrease in haplotypes containing the mutant 86Y allele, such as the YYY haplotype. The selection of these haplotypes is consistent with the observed selection for the individual N86 and 184F alleles.

A fascinating aspect of this interplay is the opposing selective pressures exerted by different ACTs. While artemether-lumefantrine selects for the pfmdr1 N86 allele and the pfcrt K76 allele, other combinations like artesunate-amodiaquine and dihydroartemisinin-piperaquine can select for the mutant pfmdr1 86Y and pfcrt 76T alleles. This inverse selection pressure suggests that the rotation or concurrent use of different ACTs could be a strategy to mitigate the development and spread of drug resistance by preventing the fixation of any single resistance-conferring haplotype in the parasite population.

The table below illustrates the contrasting selection pressures of different ACTs on key resistance markers.

Antimalarial CombinationSelective Pressure on pfmdr1Selective Pressure on pfcrt
Artemether-lumefantrineSelects for N86 allele and NFD/NYD haplotypes. malariaworld.orgSelects for K76 allele.
Artesunate-amodiaquineSelects for 86Y allele.Selects for 76T allele.
Dihydroartemisinin-piperaquineSelects for 86Y allele.Selects for 76T allele.

Biochemical and Cellular Interactions with Plasmodium Parasite Physiology

Impact on Heme Metabolism and Detoxification Processes

A critical vulnerability of the intraerythrocytic Plasmodium parasite is its reliance on hemoglobin digestion for acquiring essential amino acids. microbiologyjournal.orgwikipedia.org This process, however, releases large quantities of toxic free heme (ferriprotoporphyrin IX). To survive, the parasite detoxifies heme by polymerizing it into an inert crystalline structure called hemozoin within its digestive vacuole. Both artemether (B1667619) and lumefantrine (B1675429) critically disrupt this detoxification pathway. nih.gov

Artemether: The mechanism of artemether is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from heme within the parasite's acidic food vacuole. drugbank.comnih.gov This activation generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals. drugbank.com These radicals then execute widespread, non-specific alkylation of parasite macromolecules, including heme itself. By binding to heme, artemisinin (B1665778) derivatives can sterically hinder its polymerization into hemozoin, contributing to a buildup of toxic, soluble heme. nih.gov

Lumefantrine: Similar to other aryl-amino alcohols like quinine, lumefantrine's primary action is also centered in the digestive vacuole. nih.gov Its mechanism is believed to involve the inhibition of hemozoin formation. nih.gov By interfering with the polymerization process, lumefantrine leads to the accumulation of free heme, which is toxic to the parasite due to its ability to destabilize membranes and generate oxidative stress. microbiologyjournal.org Research has shown that parasites treated with lumefantrine exhibit a significant increase in free heme and a corresponding decrease in hemozoin. nih.gov Furthermore, lumefantrine may enhance the activity of artemether by increasing the available free heme, which in turn can activate more artemether molecules. nih.gov

CompoundPrimary Site of ActionMechanism Related to HemeKey Consequence
ArtemetherParasite Digestive VacuoleHeme-catalyzed activation of endoperoxide bridge, generating cytotoxic radicals that alkylate heme.Inhibition of hemozoin formation and widespread oxidative damage.
LumefantrineParasite Digestive VacuoleInhibits the polymerization of heme into hemozoin.Accumulation of toxic, soluble heme.

Modulation of Parasite Macromolecular Synthesis (Nucleic Acids, Proteins)

The profound cellular disruption caused by artemether and lumefantrine extends to the fundamental processes of nucleic acid and protein synthesis.

Artemether: The activated form of artemether causes extensive alkylation of a broad array of parasite proteins, effectively inhibiting their function. nih.gov This widespread proteotoxicity disrupts numerous cellular pathways, including those essential for transcription and translation. Consequently, artemether is considered an inhibitor of both nucleic acid and protein synthesis. drugbank.com This inhibition is likely a downstream consequence of overwhelming cellular damage and oxidative stress rather than direct interaction with a specific enzyme in these pathways. nih.gov

Lumefantrine: While its principal action targets heme detoxification, lumefantrine is also thought to interfere with the synthesis of nucleic acids and proteins. nih.gov The precise mechanism for this effect is not fully understood but may be a secondary outcome of the metabolic stress and cellular damage induced by heme accumulation.

Disruption of Specific Parasite Metabolic Pathways (e.g., Glucose Catabolism, Amino Acid Metabolism)

Recent metabolomic studies have revealed that artemisinins significantly alter the central carbon metabolism of the parasite, indicating a sophisticated adaptive response to drug-induced stress.

Parasites exposed to dihydroartemisinin (B1670584) (DHA), the active metabolite of artemether, exhibit significant metabolic remodeling. Key changes include a marked decrease in the activity of the glycolysis pathway and the tricarboxylic acid (TCA) cycle. malariaworld.org This suggests a reduction in the parasite's primary energy-generating pathways. Concurrently, an increase in amino acid metabolism is observed. malariaworld.org This metabolic plasticity may represent a survival strategy, allowing the parasite to enter a state of reduced metabolic activity or "growth arrest" to tolerate the drug's lethal effects, a phenomenon linked to artemisinin resistance. malariaworld.org As both this compound disrupt hemoglobin digestion, they inherently interfere with the parasite's primary source of amino acids, further compounding metabolic stress. microbiologyjournal.org

Induction of Cellular Stress and Damage (e.g., DNA Damage in related parasites)

A key feature of artemether's mode of action is the induction of intense oxidative stress, leading to significant cellular damage.

The generation of ROS following the activation of artemether is a primary driver of its parasiticidal activity. nih.gov This oxidative burst damages a wide range of cellular components, including lipids and proteins. Furthermore, studies using the artemisinin derivative artesunate (B1665782) have demonstrated that this class of drugs induces DNA double-strand breaks in P. falciparum in a dose- and time-dependent manner. nih.govnih.gov This genotoxic effect is directly linked to the increase in intracellular ROS levels and is considered a significant contributor to parasite death. nih.gov In response to this damage, the parasite upregulates its DNA repair pathways. researchgate.netbohrium.com The ability of the parasite to manage this cellular stress is a factor in drug tolerance; artemisinin-resistant parasites often exhibit an enhanced stress response. researchgate.net

CompoundType of Stress/DamageUnderlying MechanismParasite Response
ArtemetherOxidative StressGeneration of Reactive Oxygen Species (ROS) from endoperoxide bridge cleavage.Widespread damage to proteins and lipids.
Artemether (Artemisinins)DNA DamageROS-mediated induction of double-strand breaks.Upregulation of DNA repair pathways.

Pharmacodynamic Interactions with Plasmodium Target Enzymes and Proteins

While both drugs cause broad cellular disruption, research has pointed to interactions with specific parasite proteins that are central to their activity and the development of resistance.

Artemether: Beyond its non-specific alkylating effects, one of the most cited molecular targets for artemisinins is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase, known as PfATP6. nih.govnih.gov It is proposed that artemisinins inhibit this calcium pump, disrupting calcium homeostasis and leading to parasite death. nih.gov However, some studies have failed to confirm a direct inhibitory interaction, and the role of PfATP6 as a primary target remains an area of active investigation. researchgate.net The main determinant of clinical artemisinin resistance is mutations in the P. falciparum Kelch13 (K13) protein, which is believed to be involved in the endocytosis of hemoglobin from the host cell. nih.gov

Lumefantrine: The specific protein targets of lumefantrine are not as well-defined as those for artemether. Its action is concentrated within the digestive vacuole, where it interferes with heme polymerization. nih.govnih.gov Decreased susceptibility and clinical resistance to lumefantrine are often associated with changes in the P. falciparum multidrug resistance 1 transporter (PfMDR1). nih.gov Increased copy number of the pfmdr1 gene or certain single nucleotide polymorphisms can alter the transport of lumefantrine, potentially reducing its concentration at the site of action and thereby diminishing its efficacy. nih.gov

Medicinal Chemistry and Innovative Drug Discovery Strategies

Structure-Activity Relationship (SAR) Elucidation for Artemether (B1667619) and Lumefantrine (B1675429) Derivatives

The therapeutic efficacy of artemether and lumefantrine is intrinsically linked to their distinct chemical structures. Understanding the relationship between their molecular features and biological activity (SAR) is crucial for designing more potent and effective analogues.

For artemether, a semi-synthetic derivative of artemisinin (B1665778), the defining feature is the 1,2,4-trioxane (B1259687) ring. This endoperoxide bridge is indispensable for its antimalarial activity. The accepted mechanism involves the iron-catalyzed cleavage of this bridge within the parasite, generating cytotoxic carbon-centered radicals that damage parasite proteins and lipids. SAR studies on artemisinin derivatives have consistently shown that the integrity of the trioxane (B8601419) ring is paramount. Modifications to other parts of the sesquiterpene lactone scaffold aim to improve pharmacokinetic properties like solubility and stability while preserving the essential peroxide warhead.

Table 1: Structure-Activity Relationship Insights for Artemether Derivatives

Molecular Position/Feature Modification Impact on Activity
1,2,4-Trioxane Ring Removal or opening of the ring Complete loss of antimalarial activity
C-10 Position Conversion of lactone to lactol (dihydroartemisinin) followed by etherification (to form artemether) Enhances lipophilicity and metabolic stability
Scaffold Simplification to synthetic trioxolanes or tetraoxanes Can retain antimalarial activity, demonstrating the core importance of the peroxide bond

Lumefantrine, an aryl amino alcohol from the fluorene (B118485) class, possesses a different SAR profile. Its mechanism is thought to involve the inhibition of heme detoxification in the parasite's food vacuole. Key structural elements include the fluorene core, the chlorinated benzylidene group, and the dibutylamino ethanol (B145695) side chain. The chlorine atoms on the fluorene ring and the p-chlorobenzylidene moiety are significant for its activity. The lipophilic dibutylamino group and the hydroxyl group on the side chain are also critical for its interaction with its target and for its pharmacokinetic profile.

Synthetic Chemistry Pathways for Novel Analogues

The generation of novel analogues of this compound is essential for improving efficacy and combating potential resistance. The synthetic strategies for each compound differ significantly due to their distinct origins and structures.

Artemether Analogues: The synthesis of artemether and its analogues is typically a semi-synthetic process starting from artemisinin, which is extracted from the plant Artemisia annua. A common pathway involves the reduction of the lactone group in artemisinin to a lactol, forming dihydroartemisinin (B1670584) (DHA). This intermediate is then subjected to etherification. For instance, an efficient one-pot green synthesis method uses sodium borohydride (B1222165) for the reduction and cellulose (B213188) sulfuric acid as a recyclable catalyst for the subsequent etherification with methanol (B129727) to yield β-artemether newdrugapprovals.org. This foundational two-step process (reduction and etherification) is adapted to create a wide array of analogues by varying the alcohol used in the second step newdrugapprovals.org.

Lumefantrine Analogues: The synthesis of lumefantrine is a multi-step chemical process. A general pathway can involve the condensation of 2,7-dichlorofluorene-4-carboxaldehyde with a suitable organometallic reagent to introduce the side chain. Another approach involves building the molecule in stages. For example, a process for synthesizing related substances starts with 2-Dibutylamino-1-(2,7-dichloro-9H-fluren-4-yl)-ethanol, which is then condensed with an appropriate benzaldehyde (B42025) (e.g., para-chlorobenzaldehyde) in the presence of a base like sodium hydroxide (B78521) in methanol to form the final benzylidene bridge derpharmachemica.com. By altering the substituted benzaldehyde or the amine used in earlier steps, chemists can generate a library of novel analogues for screening derpharmachemica.comresearchgate.net. A patented method for a deuterated version of lumefantrine involves a five-step process starting with a Friedel-Crafts reaction, followed by reduction, substitution, condensation, and a final substitution with a deuterated alkyl halide google.com.

Advanced Formulation Research and Novel Drug Delivery Systems

A primary challenge with the artemether-lumefantrine combination is the poor aqueous solubility and variable oral bioavailability of both compounds, particularly lumefantrine nih.govijpsonline.com. Advanced formulation research is focused on overcoming these limitations to ensure consistent and effective drug absorption.

Nanostructured Lipid Carriers (NLCs) have emerged as a highly promising strategy for delivering this compound. NLCs are lipid-based nanoparticles that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.

Research has demonstrated that co-loading this compound into NLCs can significantly improve their therapeutic efficacy. One study developed injectable NLCs with a particle size of approximately 145 nm and high encapsulation efficiencies of 84% for artemether and 79% for lumefantrine tandfonline.com. These NLCs showed a biphasic release pattern, with a faster release of artemether for rapid parasite reduction and a slower, more sustained release of lumefantrine to clear remaining parasites tandfonline.com. In animal models, these NLCs demonstrated superior antimalarial activity compared to the individual drugs tandfonline.com. Another study on oral NLCs showed enhanced efficacy at a fraction of the standard dose in mice, with a 10-fold reduction in the required daily dose compared to the marketed tablets nih.govovid.com.

Beyond NLCs, several other formulation strategies are being explored to improve the pharmacokinetic profile of the artemether-lumefantrine combination.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This in-situ solubilization circumvents the dissolution step, which is a rate-limiting factor for absorption. Studies have shown that SNEDDS formulations can significantly increase the dissolution rate and bioavailability of both this compound, with one study reporting a two-fold enhancement in bioavailability in rats compared to a plain drug suspension ijper.orgijpsonline.com.

Solid Dispersions: This technique involves dispersing the drugs in a hydrophilic carrier matrix at the solid-state. By preparing solid dispersions with carriers like polyvinylpyrrolidone (B124986) K-30, researchers have successfully increased the solubility and dissolution rate of both drugs ijpsonline.com. Pharmacokinetic studies in mice revealed that tablets made from these solid dispersions had a higher area under the curve (AUC) and maximum plasma concentration (Cmax) compared to the marketed tablet, indicating improved bioavailability ijpsonline.com.

Lipid Matrix Tablets: Utilizing hot fusion to mix the lipophilic drugs with lipids like stearic acid can create lipid matrix tablets. This approach has been shown to augment the dissolution of artemether, yielding a higher percentage of drug release compared to the commercially available product in biorelevant media nih.gov.

Table 2: Comparison of Advanced Formulation Strategies for Artemether-Lumefantrine

Formulation Strategy Key Advantage(s) Reported Outcome
Nanostructured Lipid Carriers (NLCs) High drug loading, sustained release, suitable for oral/injectable routes Enhanced efficacy at 1/10th of the standard oral dose in mice nih.govovid.com. Biphasic release profile ideal for the drug combination tandfonline.com.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Spontaneous nanoemulsion formation in the gut, improved solubilization Two-fold increase in bioavailability for artemether and 1.71-fold for lumefantrine in rats ijper.org.
Solid Dispersions Enhanced solubility and dissolution rate, established manufacturing technique Increased AUC and Cmax in mice compared to marketed product ijpsonline.com.
Lipid Matrix Tablets Augments dissolution of highly lipophilic drugs Higher percentage of artemether release (97.21%) than the commercial product (86.12%) nih.gov.

Drug Repurposing Approaches (e.g., Lumefantrine against Toxoplasma gondii)

Drug repurposing, or finding new uses for existing approved drugs, is a time- and cost-effective strategy for drug development. Both this compound are being investigated for indications beyond malaria.

A significant example is the repurposing of lumefantrine for the treatment of toxoplasmosis , an infection caused by the protozoan parasite Toxoplasma gondii nih.govnih.gov. Current treatments for toxoplasmosis can have serious side effects, creating a need for new therapeutic options nih.govnih.gov. In vitro studies have shown that lumefantrine inhibits the proliferation of T. gondii in host cells without being toxic to the cells themselves nih.govsemanticscholar.orgresearchgate.net. In vivo studies in mice demonstrated that lumefantrine treatment prolonged survival and reduced the parasite burden in tissues nih.govnih.gov. Mechanistic studies suggest that lumefantrine induces apoptosis in T. gondii by damaging its DNA and interfering with DNA replication and repair pathways mdpi.com.

Artemether and other artemisinin derivatives are also subjects of extensive repurposing research. Their ability to generate iron-dependent oxidative stress has led to investigations into their potential as anticancer agents nih.gov. Furthermore, artemisinin and its analogue artesunate (B1665782) have been identified as potent inhibitors of neutrophil and macrophage chemotaxis, suggesting they may have therapeutic value in inflammatory conditions like sepsis, where an overactive immune response causes tissue damage westminster.ac.uk.

Design and Development of New Artemether-Lumefantrine Combinations

To combat the threat of drug resistance, particularly to artemisinins, researchers are designing new combination therapies that build upon the artemether-lumefantrine backbone. The strategy is to add a third drug to create Triple Artemisinin-based Combination Therapies (TACTs).

One prominent example is the combination of artemether-lumefantrine plus amodiaquine (B18356) . A clinical trial in the Greater Mekong subregion, an area with high levels of multidrug-resistant malaria, found that this triple therapy was highly effective and safe nih.gov. The addition of amodiaquine was shown to approximately halve the risk of treatment failure compared to artemether-lumefantrine alone, suggesting that the two partner drugs (lumefantrine and amodiaquine) could offer mutual protection against resistance nih.gov.

Another approach involves combining artemether-lumefantrine with repurposed drugs. A recent study investigated combining the approved anticancer drugs epirubicin (B1671505) and pelitinib with this compound mdpi.comnih.gov. The combination of epirubicin with both this compound showed significant synergistic activity against various strains of P. falciparum in vitro mdpi.comnih.gov. Such preclinical studies highlight the potential of using drug repurposing to identify new partner drugs that can enhance the efficacy of existing antimalarial regimens mdpi.com.

Rationale for Partner Drug Selection in ACTs

Artemisinin-based Combination Therapies (ACTs) are the cornerstone of modern malaria treatment, and their success hinges on the strategic pairing of a potent, rapidly acting artemisinin derivative with a longer-acting partner drug. The combination of this compound is a prime example of this synergistic approach, designed to enhance therapeutic efficacy and delay the development of drug resistance. nih.govmdpi.com

This is where the partner drug, lumefantrine, plays a crucial role. Lumefantrine is an aryl-amino alcohol antimalarial that is absorbed and cleared much more slowly, with a terminal half-life of 3 to 6 days. tropmedres.acnih.gov This prolonged presence ensures that any residual parasites remaining after the initial clearance by artemether are eliminated. drugbank.comnih.govdrugbank.com

Their mechanisms of action are also distinct. Artemether's activity is dependent on its endoperoxide bridge, which interacts with heme iron in the parasite's food vacuole to generate cytotoxic free radicals that damage parasite proteins and membranes. drugbank.com Lumefantrine, on the other hand, is thought to interfere with the parasite's heme detoxification process. It prevents the polymerization of toxic heme into inert hemozoin, leading to an accumulation of the toxic heme, which ultimately kills the parasite. drugbank.compatsnap.comdroracle.ai

This dual-action, "fast-punch, slow-clear" strategy is highly effective. Artemether provides the immediate, significant reduction in parasite load, while the persistent action of lumefantrine eradicates the remaining parasites, achieving a high cure rate and preventing the selection of resistant parasite strains. tropmedres.acscispace.compatsnap.com

Pharmacokinetic Profiles of this compound
ParameterArtemetherLumefantrine
Onset of Action RapidSlow
Elimination Half-life ~1 hour3-6 days
Primary Role in Combination Rapid reduction of parasite biomassElimination of residual parasites
Metabolism Rapidly metabolized to dihydroartemisinin (DHA)Metabolized by CYP3A4 to desbutyl-lumefantrine

Exploration of Synergistic Combinations with Natural Products and Plant Extracts

In the ongoing effort to combat antimalarial drug resistance, researchers are exploring the potential of combining existing therapies like artemether-lumefantrine with natural products. The hypothesis is that certain plant-derived compounds may act synergistically with conventional drugs to enhance their efficacy.

A study investigating the antiplasmodial activity of extracts from the plant Securidaca longipedunculata in combination with artemether or lumefantrine has yielded promising results. nih.gov The research evaluated the interactions between the drugs and extracts from the roots, stems, and leaves of the plant against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. The interactions were quantified using the sum of the fractional inhibitory concentrations (∑FIC₅₀), where a value below 1.0 indicates synergy.

The study found significant synergistic effects across multiple combinations. For instance, when combined with the root extract of S. longipedunculata, artemether showed a mean ∑FIC₅₀ of 0.403 against the D6 strain. nih.gov Similarly, the combination of lumefantrine with the leaves extract demonstrated strong synergy against the W2 strain, with a mean ∑FIC₅₀ of 0.456. nih.gov These findings suggest that phytochemicals within S. longipedunculata extracts can potentiate the activity of both this compound, potentially through different mechanisms of action. nih.gov Such synergistic interactions could pave the way for developing new combination therapies that are more potent and less susceptible to resistance. nih.gov

In Vitro Synergistic Activity of Artemether/Lumefantrine with S. longipedunculata Extracts nih.gov
Drug CombinationP. falciparum StrainMean Sum FIC₅₀ (± SD)Interaction
Artemether + Roots ExtractD6 (Sensitive)0.403 ± 0.068Synergism
Lumefantrine + Roots ExtractW2 (Resistant)0.750 ± 0.207Synergism
Artemether + Stems ExtractD6 (Sensitive)0.756 ± 0.126Synergism
Lumefantrine + Leaves ExtractW2 (Resistant)0.456 ± 0.165Synergism

Development of Mixed Ligand Metal Complexes for Enhanced Antiplasmodial Action

A novel strategy in medicinal chemistry to overcome drug resistance and enhance efficacy involves the synthesis of metal complexes of existing therapeutic agents. nih.gov This approach has been applied to this compound, where new mixed ligand metal complexes have been synthesized to improve antiplasmodial action. scispace.com

In one study, four new mixed ligand complexes of this compound were synthesized using copper (Cu), manganese (Mn), zinc (Zn), and cobalt (Co) as central metal ions. scispace.com The resulting compounds were then evaluated for their in vitro antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11, Dd2) strains of P. falciparum.

The results demonstrated that the complexation with metal ions significantly improved the antiplasmodial activity compared to the parent ligands (this compound) and the standard drug, chloroquine (B1663885). scispace.com The study reported that the synthesized complexes possessed interesting physical properties and showed a much more improved antiplasmodial action, particularly against drug-resistant parasite strains. scispace.com This enhancement is attributed to the structural changes and the introduction of the metal ion, which may alter the drug's mechanism of action or its ability to accumulate within the parasite. scispace.com The low resistance index (RI) values of the synthesized complexes also suggest a smaller tendency for parasites to develop resistance to these new compounds. scispace.com This research highlights the potential of metallo-drug design as a viable strategy for developing more effective antimalarial agents. scispace.comnih.gov

In Vitro Antiplasmodial Activity (IC₅₀, nM) of Mixed Ligand Metal Complexes scispace.com
CompoundD10 (CQ-Sensitive)RSA11 (CQ-Resistant)Dd2 (CQ-Resistant)
[Cu(ART)(LUF)(H₂O)] 14.818.119.5
[Zn(ART)(LUF)Cl₂] 15.219.220.4
[Co(ART)(LUF)Cl₂] 16.320.321.2
[Mn(ART)(LUF)Cl₂] 17.121.522.3
Artemether (Parent Ligand) 18.522.423.5
Lumefantrine (Parent Ligand) 20.125.626.8
Chloroquine (Control) 22.228.530.1

Analytical Methodologies for Research and Quality Control of Artemether Lumefantrine

Chromatographic Techniques

Chromatography is a powerful technique for separating and quantifying the components of a mixture. High-performance liquid chromatography and high-performance thin-layer chromatography are the most commonly employed methods for the analysis of artemether (B1667619) and lumefantrine (B1675429).

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used, reliable, and efficient method for the simultaneous estimation of artemether and lumefantrine. These methods are typically developed to be simple, rapid, precise, and cost-effective. analis.com.my

Several RP-HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines. nih.gov A typical method involves a C8 or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer, orthophosphoric acid, or tetra butyl ammonium (B1175870) hydrogen sulphate). analis.com.mynih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where both compounds show adequate absorbance, such as 210 nm or 222 nm. analis.com.mynih.govnih.gov

The retention times for this compound can vary depending on the specific method, but well-developed methods achieve separation in a short run time, often under 10 minutes. mdpi.com For instance, one method reported retention times of 2.464 and 6.236 minutes for this compound, respectively. Another study achieved separation in 7 minutes using a green analytical approach with ethanol (B145695) as the organic solvent. mdpi.comnih.gov Validation studies for these methods demonstrate good linearity over a range of concentrations, with correlation coefficients (r²) typically exceeding 0.999. analis.com.mynih.govbiomedres.us The methods are also proven to be accurate, with recovery values often close to 100%, and precise, with low relative standard deviation (RSD) values for intra-day and inter-day studies. analis.com.mynih.govresearchgate.netbiomedres.us

Below is a table summarizing parameters from various developed RP-HPLC methods:

ParameterMethod 1Method 2Method 3Method 4
Column BDS Hypersil C18 (150 × 4.6 mm, 3 µm) analis.com.mySymmetry C18 mdpi.comHypersil C18 ODS Intersil-C8 (150 × 4.6 mm, 5.0 µm) nih.gov
Mobile Phase 0.01M tetra butyl ammonium hydrogen sulphate & acetonitrile (20:80 v/v) analis.com.myEthanol 96% & 10 mM acetic acid pH 3.35 (63:37, v/v) mdpi.comPhosphate buffer & acetonitrile (45:55 v/v), pH 3.5 Acetonitrile & 0.05% orthophosphoric acid buffer pH 3.5 (70:30 v/v) nih.gov
Flow Rate 1.0 mL/min analis.com.my0.5 mL/min mdpi.com1.0 mL/min 1.0 mL/min nih.gov
Detection Wavelength 222 nm analis.com.myNot SpecifiedNot Specified210 nm nih.gov
Retention Time (Artemether) 4.19 min analis.com.myNot Specified2.464 min Not Specified
Retention Time (Lumefantrine) 5.22 min analis.com.myNot Specified6.236 min Not Specified
Linearity Range (Artemether) 3.2-19.2 µg/mL analis.com.my0.08-0.12 mg/mL mdpi.com4-24 µg/mL 275-1925 µg/mL nih.gov
Linearity Range (Lumefantrine) 16-96 µg/mL analis.com.my0.0096-0.0144 mg/mL mdpi.com24-144 µg/mL 150-1050 µg/mL nih.gov
Correlation Coefficient (r²) 0.999 analis.com.myNot Specified>0.999 0.9992 (ART), 0.9985 (LUM) nih.gov
Accuracy (% Recovery) 99.18-100.19% (ART), 99.96-100.07% (LUM) analis.com.myNot SpecifiedNear 100% 99.79-100.16% (ART), 99.04-99.50% (LUM) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective analysis, particularly in biological matrices like human plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov These methods are crucial for pharmacokinetic studies. A sensitive, selective, and reproducible reversed-phase HPLC method coupled with electrospray ionization mass spectrometry (HPLC–ESI-MS/MS) has been developed for the simultaneous quantification of artemether, its active metabolite dihydroartemisinin (B1670584) (DHA), lumefantrine, and its principal metabolite desbutyl-lumefantrine in human plasma. researchgate.net

In such methods, analytes are typically extracted from the plasma using protein precipitation. researchgate.netnih.gov Chromatographic separation is achieved on a reversed-phase column, such as a Zorbax SB-Ciano column, with a mobile phase composed of an organic solvent like acetonitrile and an aqueous buffer like ammonium formate. researchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. researchgate.netnih.gov The calibration range for these methods can be quite broad, for example, from 2.00 to 500 ng/mL for both artemether and DHA. nih.gov The mean percentage recovery values are typically high, for instance, 93.2% for artemether and 97.1% for lumefantrine. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more economical alternative to HPLC for the simultaneous estimation of this compound. researchgate.net HPTLC methods have been developed and validated for the analysis of these drugs in bulk form and in pharmaceutical formulations, including novel delivery systems like nanoliposomes. phmethods.net

A typical HPTLC method uses pre-coated silica (B1680970) gel plates as the stationary phase. phmethods.net The separation is achieved using a mobile phase such as a mixture of toluene, ethyl acetate, and ammonia. phmethods.net Densitometric analysis is then carried out in reflectance mode at specific wavelengths for each compound; for example, 269 nm for lumefantrine and 519 nm for artemether after derivatization. phmethods.net These methods demonstrate good linearity, with correlation coefficients around 0.997 and 0.998 over concentration ranges of 20-120 ng/spot for artemether and 100-300 ng/spot for lumefantrine, respectively. phmethods.net The accuracy of these methods is high, with recovery values around 100.5% for artemether and 100.4% for lumefantrine. phmethods.net Because HPTLC can effectively separate the drugs from their degradation products, it can be employed as a stability-indicating method. phmethods.net

Spectroscopic Techniques

Spectroscopic techniques provide rapid and non-destructive or minimally destructive methods for the analysis of this compound. UV-Visible spectrophotometry and Near-Infrared spectrometry are commonly used for this purpose.

UV Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for the quantitative analysis of drugs. ijarsct.co.in Methods have been developed for the simultaneous estimation of this compound in tablet formulations without the need for prior separation. ijarsct.co.inscispace.com These methods are based on the principle that the two drugs have different absorption spectra.

The selection of an appropriate solvent is critical, with chloroform (B151607) and ethanol being common choices. ijarsct.co.inscispace.com In ethanol, artemether shows an absorbance maximum (λmax) at 253.2 nm, while lumefantrine shows a λmax at 235.2 nm. scispace.com Analytical methods like the simultaneous equation method and the area under the curve (AUC) method are employed for quantification. ijarsct.co.inscispace.com These methods are validated as per ICH guidelines and show good linearity over specified concentration ranges, such as 4.24-67.84 µg/ml for artemether and 4.68-28.08 µg/ml for lumefantrine. scispace.com

ParameterArtemetherLumefantrine
Solvent Ethanol scispace.comEthanol scispace.com
λmax 253.2 nm scispace.com235.2 nm scispace.com
Linearity Range 4.24 - 67.84 µg/ml scispace.com4.68 - 28.08 µg/ml scispace.com
Correlation Coefficient (r²) >0.97 scispace.com>0.97 scispace.com

Near-Infrared (NIR) Spectrometry for Qualitative and Quantitative Analysis

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that requires minimal or no sample preparation. spectroscopyeurope.com It has emerged as a powerful tool for both the qualitative and quantitative analysis of pharmaceutical products, including the detection of counterfeit artemether-lumefantrine tablets. mdpi.comnih.gov

For qualitative analysis, NIR spectroscopy, often using portable or handheld devices, can be combined with chemometric methods like principal component analysis (PCA) and data-driven soft independent modeling of class analogy (DD-SIMCA). mdpi.comnih.gov This approach serves as an excellent screening tool to identify counterfeit or substandard medicines by comparing their spectral fingerprint to that of an authentic product. mdpi.comspectroscopyeurope.com Studies have shown that this technique can successfully detect falsified drugs with no active pharmaceutical ingredient with high accuracy. mdpi.comnih.gov

For quantitative analysis, NIR spectroscopy can also be used, although it is more commonly employed as a qualitative screening tool for this specific drug combination. The NIR spectrum of a pharmaceutical tablet is influenced by both its chemical composition (active ingredients and excipients) and its physical properties (particle size, moisture content), providing a comprehensive fingerprint of the product. spectroscopyeurope.comresearchgate.net

Electrophoretic Methods

Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are known for their high separation efficiency, minimal solvent consumption, and rapid analysis times, making them valuable for the quality control of artemether-lumefantrine combinations.

Capillary Electrophoresis (CE)

Capillary electrophoresis has emerged as a simple and rapid analytical method for the simultaneous determination of this compound. medcraveonline.com This technique utilizes a narrow-bore fused silica capillary to separate analytes based on their electrophoretic mobility when a high voltage is applied.

A validated CE method for the simultaneous analysis of these compounds achieved separation on a 30 cm x 50 µm internal diameter fused silica capillary. medcraveonline.com The background electrolyte consisted of a 20 mM phosphate buffer at a pH of 6.8. medcraveonline.com Detection was performed using UV at 223 nm. medcraveonline.com The method demonstrated excellent linearity, precision, and accuracy, as detailed in the table below. medcraveonline.com One of the key advantages of this CE method is the significantly shorter analytical run time compared to some other techniques. medcraveonline.com

Table 1: Validation Parameters of a Capillary Electrophoresis Method for this compound

Parameter Artemether Lumefantrine
Linearity (r²) >0.999 >0.999
Precision (RSD%) <0.601% <0.601%
Accuracy (Recovery) 99.96% 99.69%

Data sourced from MedCrave online. medcraveonline.com

Microemulsion Electrokinetic Chromatography (MEEKC)

Microemulsion Electrokinetic Chromatography is a powerful separation technique particularly well-suited for the analysis of both neutral and charged compounds, as well as highly lipophilic substances like this compound. springermedizin.de Artemether is a non-ionizable compound, which makes MEEKC a suitable mode of operation for its analysis. springermedizin.denih.gov In MEEKC, the separation medium is a microemulsion, which typically consists of an oil (like octane), a surfactant (such as sodium dodecyl sulfate), a co-surfactant (like butanol), and an aqueous buffer. springermedizin.denih.govnih.govresearchgate.net

A developed and validated MEEKC method successfully separated this compound in under 6 minutes. springermedizin.denih.govnih.govresearchgate.net This method employed a 30 cm long x 50 µm internal diameter uncoated fused silica capillary with an effective length of 10 cm. springermedizin.denih.govnih.govresearchgate.net The background electrolyte was a microemulsion of octane, butanol, sodium dodecyl sulfate, and a borate (B1201080) buffer. springermedizin.denih.govnih.govresearchgate.net An electric field of -500 V/cm was applied, and detection was carried out at 214 nm. springermedizin.denih.govnih.govresearchgate.net Due to the differing polarities of this compound, acidified methanol (B129727) was used for their extraction from tablets. springermedizin.denih.govnih.govresearchgate.net

The method was validated for selectivity, linearity, recovery, and repeatability, proving to be a reliable alternative to liquid chromatography for the quality control of fixed-dose combination tablets. springermedizin.denih.govnih.govresearchgate.net

Table 2: Key Parameters of a Validated MEEKC Method for this compound Analysis

Parameter Details
Capillary Uncoated fused silica, 30 cm x 50 µm I.D. (10 cm effective length)
Background Electrolyte Microemulsion of octane, butanol, sodium dodecyl sulfate, and borate buffer
Electric Field -500 V/cm
Detection Wavelength 214 nm
Internal Standard Pyrimethamine
Separation Time ~6 minutes
Linearity (r²) >0.998
Recovery 99-101%

| Repeatability (RSD%) | 1-3% |

Data sourced from Springer Medizin, PubMed, and ResearchGate. springermedizin.denih.govnih.govresearchgate.net

Green Analytical Chemistry Approaches for Artemether-Lumefantrine Analysis

Green analytical chemistry (GAC) is a growing field focused on developing analytical methods that are more environmentally friendly and safer for analysts. mdpi.com The principles of GAC aim to reduce or eliminate the use and generation of hazardous substances. This includes minimizing solvent and reagent consumption, reducing waste, and using less toxic chemicals.

In the context of artemether-lumefantrine analysis, green approaches have been explored primarily through the modification of existing techniques like High-Performance Liquid Chromatography (HPLC). Two key strategies have been the use of non-destructive analytical techniques and the substitution of hazardous solvents with greener alternatives. mdpi.comnih.gov

One approach has been the use of a low-cost handheld near-infrared (NIR) spectrometer for the rapid and non-destructive screening of falsified artemether-lumefantrine tablets. mdpi.com This method allows for the quick identification of counterfeit drugs without the need for sample preparation or the use of solvents. mdpi.comnih.gov

For quantitative analysis, a green and rapid reverse-phase HPLC (RP-HPLC) method was developed. mdpi.comnih.gov This method utilized ethanol, a significantly greener solvent than commonly used alternatives like acetonitrile and methanol, as the organic modifier in the mobile phase. mdpi.com Acetic acid was used as a green pH modifier. mdpi.comnih.gov The optimal separation was achieved in just 7 minutes using a mobile phase composed of 96% ethanol and 10 mM acetic acid (pH 3.35) in a 63:37 (v/v) ratio. nih.govresearchgate.net This green HPLC method was validated and successfully applied to the analysis of tablets, demonstrating its suitability for quality control while adhering to the principles of green analytical chemistry. mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Acetic acid
Artemether
Butanol
Ethanol
Lumefantrine
Methanol
Octane
Phosphate
Pyrimethamine

Future Research Directions in Artemether Lumefantrine Science

Elucidation of Remaining Undefined Molecular and Biochemical Mechanisms

While the primary mechanisms of artemether (B1667619) and lumefantrine (B1675429) are known, significant gaps in our molecular and biochemical understanding remain. Artemether, a derivative of artemisinin (B1665778), is activated by heme iron in the parasite's food vacuole, leading to the generation of cytotoxic free radicals that damage parasite proteins. nih.govtandfonline.comnih.gov Lumefantrine is understood to interfere with the parasite's heme detoxification process, preventing the conversion of toxic heme into inert hemozoin, which leads to parasite death. nih.govnih.gov

However, the precise molecular interactions are not fully elucidated. nih.gov For lumefantrine, its exact binding targets and the full cascade of downstream effects on parasite membranes and other structures require further investigation. Some research suggests it may also interfere with the synthesis of nucleic acids and proteins, a hypothesis that needs deeper exploration. asm.org A significant area of future research is the observation that lumefantrine may increase the amount of free heme in the parasite through an unknown mechanism, which could potentiate the heme-dependent activation of artemether. Elucidating this synergistic interaction at a biochemical level is a key priority. For artemether, while its activation is accepted, a comprehensive profile of all its alkylated protein targets is still needed to fully grasp its pleiotropic effects.

Table 1: Key Areas for Mechanistic Research

Component Known Mechanism Undefined Area for Research

| Artemether | Heme-activated generation of cytotoxic free radicals. nih.govtandfonline.comnih.gov | - Comprehensive identification of all protein and molecular targets alkylated by activated artemether.

  • Deeper understanding of its role in inducing oxidative stress beyond the food vacuole. | | Lumefantrine | Inhibition of heme polymerization into hemozoin. nih.govnih.gov | - Precise molecular interactions with heme and other potential binding partners.
  • Validation of secondary mechanisms, such as interference with nucleic acid and protein synthesis. asm.org
  • Elucidation of the unknown mechanism by which it may increase intracellular free heme. |
  • Advanced Molecular Surveillance Systems for Early Detection of Resistance

    The emergence of parasite resistance to artemether-lumefantrine threatens its clinical utility. Advanced molecular surveillance is crucial for the early detection and tracking of resistant parasites, enabling timely public health interventions. Current surveillance relies heavily on monitoring known genetic markers of resistance. nih.gov

    Future systems will integrate next-generation sequencing (NGS) technologies, such as selective whole-genome amplification (SWGA) and amplicon-based sequencing, to provide a more comprehensive view of the parasite genome. asm.orgmalariaworld.org These approaches allow for the detection of not only known resistance markers but also novel genetic changes and structural variations across the genome that may be under selection pressure from drug use. asm.orgmalariaworld.org Establishing sustainable, high-throughput molecular surveillance platforms in malaria-endemic regions is a key goal. This will allow national malaria control programs to receive near real-time data on resistance patterns, helping to inform decisions on drug policy, such as rotating therapies or deploying new combinations in emerging hotspots. nih.gov

    Identification and Validation of Novel Molecular Markers for Resistance and Tolerance

    The primary molecular marker for artemisinin resistance is a suite of mutations in the propeller domain of the Plasmodium falciparum Kelch 13 (Pfk13) gene. researchgate.netnih.govnih.gov For lumefantrine, reduced susceptibility has been associated with mutations and copy number variations in the P. falciparum multidrug resistance 1 (pfmdr1) and chloroquine (B1663885) resistance transporter (pfcrt) genes. nih.govki.senih.goviddo.org

    However, resistance is a complex phenomenon, and not all clinical failures can be explained by these markers alone. A critical area of future research is the identification and validation of new molecular markers for both resistance and tolerance. Genome-wide association studies (GWAS) in regions with declining drug efficacy can help identify novel loci associated with treatment failure. For instance, mutations in genes like Pfcoronin have been increasingly prevalent in parasites from treatment failures, warranting further investigation. asm.org It is crucial to validate these candidate markers through both clinical correlation and experimental work, such as using isogenic parasite lines. nih.gov This research will improve the accuracy of molecular surveillance and provide a more complete picture of the genetic basis of resistance, which is essential for preserving the efficacy of artemether-lumefantrine and future therapies. nih.gov

    Table 2: Established and Investigational Resistance Markers

    Drug Component Established Markers Gene Locus Investigational Markers/Areas
    Artemether Propeller domain mutations (e.g., C580Y, R561H). nih.govmdpi.com Pfk13 Mutations in other genes such as Pfcoronin. asm.org
    Lumefantrine N86Y, Y184F, D1246Y polymorphisms; Copy Number Variation. ki.senih.govfrontiersin.org pfmdr1 Novel loci identified through GWAS.
    K76T polymorphism. malariaworld.org pfcrt

    Exploration of New Plasmodium Drug Targets Responsive to Artemether-Lumefantrine Components

    To overcome and circumvent resistance, research into novel parasite drug targets is essential. The goal is to identify essential biological pathways in the parasite that are distinct from those targeted by current drugs and are less likely to develop cross-resistance. nih.gov

    Several promising new targets are under investigation. The parasite's proteasome, which is critical for protein degradation and recycling, has been identified as a viable target, with inhibitors showing synergy with artemisinin derivatives against resistant parasites. nih.gov Other key pathways being explored include fatty acid synthesis, nucleic acid synthesis, and the function of the apicoplast. nih.gov Specific molecular targets include various Plasmodium kinases (the kinome), aminoacyl-tRNA synthetases (aaRSs) which are vital for protein synthesis, and aquaglyceroporins that regulate the transport of water and small solutes. nih.govnih.govnih.gov Identifying compounds that act on these novel targets could lead to new partner drugs for artemisinin derivatives or entirely new classes of antimalarials. nih.govmicrobiologyjournal.org

    Development of Next-Generation Antimalarial Compounds with Improved Resistance Profiles

    The threat of resistance necessitates a robust pipeline of next-generation antimalarial drugs. Research efforts are focused on several key strategies. One approach is the development of new chemical entities with novel mechanisms of action, such as KAF156 and KAE609, which have shown activity against resistant parasite strains. nridigital.com Another promising candidate is ganaplacide, which is being investigated in a new combination with lumefantrine. asm.orgmmv.org

    A second major strategy is the development of Triple Artemisinin-based Combination Therapies (TACTs). asm.orgnih.gov TACTs, such as artemether-lumefantrine-amodiaquine, combine an artemisinin derivative with two partner drugs that have different resistance mechanisms. mmv.orgnih.gov This approach aims to enhance efficacy against multidrug-resistant parasites and provide mutual protection for the partner drugs, thereby slowing the emergence of resistance. nih.govresearchgate.net Finally, the creation of hybrid molecules, which covalently link two different pharmacophores (e.g., a quinoline (B57606) and a trioxane) into a single compound, is being explored as an innovative strategy to target multiple pathways simultaneously and present a higher barrier to resistance. nih.gov These multifaceted research directions are vital for ensuring that effective treatments are available to combat malaria for the foreseeable future. researchgate.net

    Q & A

    Q. What non-inferiority trial designs are appropriate for comparing AL with new antimalarials (e.g., AQ-13)?

    • Methodology : Use a margin of ≤15% difference in cure rates (per-protocol analysis). For AQ-13 vs. AL, non-inferiority was established with 100% vs. 93.9% cure rates (95% CI: -14.7 to 2.4). Ensure adequate power (>80%) with sample size calculations accounting for dropout rates .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.